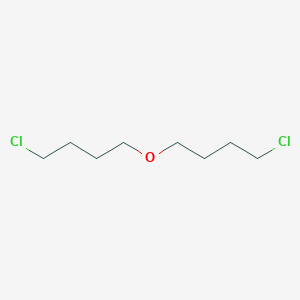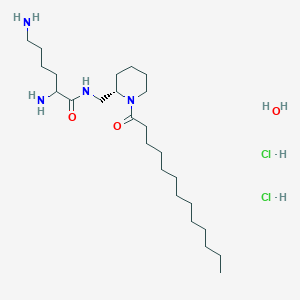
Bis(4-Chlorbutyl)ether
Übersicht
Beschreibung
It is a colorless liquid that is primarily used as an ether-containing linker in the synthesis of various organic compounds . The compound is characterized by the presence of two 4-chlorobutyl groups connected by an oxygen atom, making it a versatile intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Bis(4-chlorobutyl) ether has several applications in scientific research, including:
Chemistry: It is used as a linker in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of bis(4-chlorobutyl) ether typically involves the reaction of tetrahydrofuran with a chlorinating agent in the presence of a catalyst. One common method includes the following steps :
Preparation of Mixed Solution: A mixed solution of tetrahydrofuran, a chlorinating agent (such as phosphorus oxychloride), and concentrated sulfuric acid is prepared at a low temperature.
Reaction: The mixed solution is added dropwise into a solvent while maintaining the temperature between 70-90°C. The reaction is allowed to proceed for a specified duration.
Purification: After the reaction, the mixture is distilled to remove unreacted tetrahydrofuran and byproducts. The organic layer is separated, washed with sodium bicarbonate and saturated salt solution, dried, and then distilled under reduced pressure to obtain the final product.
Industrial Production Methods: Industrial production of bis(4-chlorobutyl) ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-chlorobutyl) ether undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different ethers.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Substitution Reactions: Products include various substituted ethers depending on the nucleophile used.
Oxidation Reactions: Products include alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation
Wirkmechanismus
The mechanism of action of bis(4-chlorobutyl) ether involves its ability to act as a bifunctional linker, facilitating the formation of complex molecular structuresThis property makes it a valuable intermediate in organic synthesis, enabling the construction of diverse chemical entities .
Vergleich Mit ähnlichen Verbindungen
4-Chlorobutyl Ether: Similar in structure but with only one chlorobutyl group.
4,4’-Dichlorobutyl Ether: Another related compound with two chlorobutyl groups but different connectivity.
1,9-Dichloro-5-oxanonane: A compound with a similar molecular formula but different structural arrangement.
Uniqueness: Bis(4-chlorobutyl) ether is unique due to its bifunctional nature, allowing it to serve as a versatile linker in organic synthesis. Its ability to undergo various chemical reactions, including substitution and oxidation, makes it a valuable intermediate in the preparation of complex molecules. Additionally, its applications in multiple fields, including chemistry, biology, medicine, and industry, highlight its significance and versatility .
Eigenschaften
IUPAC Name |
1-chloro-4-(4-chlorobutoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBMXMKIKMJQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)COCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064241 | |
| Record name | Butane, 1,1'-oxybis[4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6334-96-9 | |
| Record name | 1,1′-Oxybis[4-chlorobutane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6334-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-chlorobutyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-chlorobutyl) ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1,1'-oxybis[4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,1'-oxybis[4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-chlorobutyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(4-chlorobutyl) ether | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLK2VTH5VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Bis(4-chlorobutyl) ether being investigated as a potential simulant for sulfur mustard?
A1: Researchers are constantly seeking safe and readily available alternatives to hazardous substances like sulfur mustard, especially for testing protective materials. Bis(4-chlorobutyl) ether's sorption behavior in elastomers, specifically butyl rubber (IIR) and polyisoprene (PI), has been studied for this purpose []. While not a perfect match, understanding how this compound interacts with these materials offers insights into the performance of protective gear against chemical threats.
Q2: How does the sorption of Bis(4-chlorobutyl) ether compare to other potential simulants in elastomers?
A2: In a study comparing various potential simulants, Bis(4-chlorobutyl) ether exhibited the lowest sorption in both butyl rubber (IIR) and polyisoprene (PI) []. This suggests that it penetrates these elastomers to a lesser extent compared to other compounds studied, such as n-octane or dimethyl methylphosphonate. This information is valuable when selecting appropriate simulants to mimic the behavior of sulfur mustard in penetration studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate](/img/structure/B114123.png)
![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)






![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)


![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)
![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)
